(2E)-4-chlorobut-2-enenitrile
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Overview
Description
(2E)-4-chlorobut-2-enenitrile is an organic compound with the molecular formula C4H4ClN It is characterized by the presence of a chlorine atom and a nitrile group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E)-4-chlorobut-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobut-2-en-1-ol with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the corresponding chloroalkene, which is then treated with a cyanide source like sodium cyanide (NaCN) to introduce the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-chlorobut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Alcohols or other substituted derivatives.
Scientific Research Applications
(2E)-4-chlorobut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-4-chlorobut-2-enenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effects of the nitrile and chlorine groups, which make the compound more reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-bromobut-2-enenitrile: Similar structure but with a bromine atom instead of chlorine.
(2E)-4-fluorobut-2-enenitrile: Contains a fluorine atom instead of chlorine.
(2E)-4-iodobut-2-enenitrile: Contains an iodine atom instead of chlorine.
Uniqueness
(2E)-4-chlorobut-2-enenitrile is unique due to the specific reactivity imparted by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
7659-46-3 |
---|---|
Molecular Formula |
C4H4ClN |
Molecular Weight |
101.5 |
Purity |
95 |
Origin of Product |
United States |
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